2-iodo-N,N-dimethylacetamide
Overview
Description
2-Iodo-N,N-dimethylacetamide is an organic compound with the molecular formula C4H8INO It is a derivative of N,N-dimethylacetamide, where one of the hydrogen atoms on the acetamide group is replaced by an iodine atom
Mechanism of Action
Target of Action
It is commonly used as a reaction intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reaction it is involved in.
Mode of Action
2-Iodo-N,N-dimethylacetamide interacts with its targets through chemical reactions. It is often used as a reagent in catalytic reactions to absorb solvents and promote reactions . The exact mode of action would depend on the specific reaction conditions and the other reactants present.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a reaction intermediate, it contributes to the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N,N-dimethylacetamide typically involves the iodination of N,N-dimethylacetamide. One common method is the reaction of N,N-dimethylacetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:
CH3CON(CH3)2+I2+Oxidizing Agent→CH3CON(CH3)I+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form N,N-dimethylacetamide and iodine.
Reduction Reactions: The iodine atom can be reduced to form N,N-dimethylacetamide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products such as N,N-dimethylacetamide derivatives with different functional groups.
Oxidation Reactions: N,N-dimethylacetamide and iodine.
Reduction Reactions: N,N-dimethylacetamide.
Scientific Research Applications
2-Iodo-N,N-dimethylacetamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds and as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of iodine-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Comparison with Similar Compounds
N,N-Dimethylacetamide: The parent compound without the iodine atom.
N,N-Dimethylformamide: A similar compound with a formyl group instead of an acetamide group.
N,N-Dimethylpropionamide: A similar compound with a propionamide group instead of an acetamide group.
Uniqueness: 2-Iodo-N,N-dimethylacetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications. The iodine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity.
Properties
IUPAC Name |
2-iodo-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDLEYHOWFZBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223895 | |
Record name | Acetamide, N,N-dimethyl-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73664-43-4 | |
Record name | 2-Iodo-N,N-dimethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73664-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N-dimethyl-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N,N-dimethyl-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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